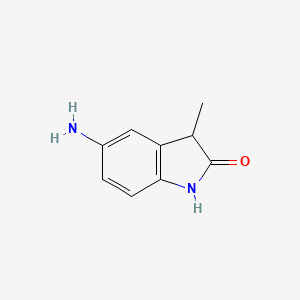

5-Amino-3-methylindolin-2-one

Description

Historical Context and Significance of Indolin-2-one Scaffolds in Synthetic Chemistry

The journey of the indolin-2-one scaffold, also known as oxindole (B195798), traces back to the 19th century. nih.gov Initially encountered as a component of natural products, its versatile chemical nature soon became apparent to synthetic chemists. The core structure, a bicyclic system featuring a benzene (B151609) ring fused to a five-membered lactam ring, provides a rigid framework that can be strategically functionalized.

Early synthetic efforts focused on understanding the fundamental reactivity of the indolin-2-one core. The presence of an amide bond within the five-membered ring and the reactive C3 position, adjacent to the carbonyl group, offered avenues for a variety of chemical transformations. researchgate.net Classical reactions such as aldol (B89426) condensations and Wittig reactions at the C3 position have been extensively used to append diverse substituents, leading to a vast library of derivatives. researchgate.net The development of more sophisticated synthetic methodologies, often employing transition metal catalysis, has further expanded the synthetic utility of this scaffold. orgsyn.org

The significance of the indolin-2-one scaffold in synthetic chemistry is underscored by its prevalence in numerous biologically active natural products and synthetic compounds. researchgate.netresearchgate.net This "privileged" status arises from its ability to interact with various biological targets, making it a recurring motif in the discovery of new therapeutic agents. nih.gov

Relevance of Substituted Indolin-2-ones in Contemporary Chemical Research

In contemporary chemical research, substituted indolin-2-ones are at the forefront of drug discovery and development. benthamscience.com The strategic placement of different functional groups on the indolin-2-one core allows for the fine-tuning of a molecule's physicochemical properties and biological activity. This has led to the identification of indolin-2-one derivatives with a wide spectrum of pharmacological effects.

A particularly significant area of research is the development of 3-substituted indolin-2-ones as kinase inhibitors. acs.orgscirp.orgnih.gov Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer. benthamscience.com By designing indolin-2-one derivatives that can selectively bind to the ATP-binding pocket of specific kinases, researchers have been able to develop potent and targeted therapeutic agents. acs.orgnih.gov Sunitinib, an approved anticancer drug, is a prime example of a successful kinase inhibitor based on the indolin-2-one scaffold. scirp.org

Beyond oncology, substituted indolin-2-ones have shown promise in other therapeutic areas, including as anti-inflammatory, antimicrobial, and antiviral agents. researchgate.netmdpi.com The versatility of the scaffold allows for the exploration of a vast chemical space, leading to the discovery of novel compounds with diverse biological activities. researchgate.net For instance, researchers have synthesized and evaluated various 3-substituted-indolin-2-one derivatives for their anti-inflammatory properties. mdpi.com

The table below highlights the diverse applications of substituted indolin-2-ones in recent research:

| Area of Research | Type of Substituted Indolin-2-one | Key Findings | Reference |

| Anticancer | 3-Substituted indolin-2-ones | Potent inhibitors of receptor tyrosine kinases. | acs.orgnih.govnih.gov |

| Anti-inflammatory | 3-Substituted-indolin-2-one derivatives | Inhibition of pro-inflammatory cytokine production. | mdpi.comdovepress.com |

| Antimicrobial | Diversely substituted indolin-2-ones | Activity against various bacterial strains. | researchgate.net |

| Antiviral | Indolin-2-one derivatives | Potential as anti-HIV agents. | researchgate.net |

Specific Focus: 5-Amino-3-methylindolin-2-one as a Key Synthetic Intermediate

Within the vast family of indolin-2-one derivatives, This compound has emerged as a crucial synthetic intermediate. Its structure incorporates both the core indolin-2-one scaffold and a strategically placed amino group on the benzene ring, along with a methyl group at the C3 position. This unique combination of functional groups makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

The presence of the primary amino group at the 5-position provides a reactive handle for a variety of chemical transformations. This allows for the introduction of diverse substituents through reactions such as acylation, alkylation, and diazotization followed by substitution. These modifications are critical for modulating the biological activity and pharmacokinetic properties of the final compounds.

The methyl group at the C3 position influences the stereochemistry and conformational flexibility of the molecule, which can be crucial for its interaction with biological targets. The synthesis of 3-substituted oxindoles, including those with a methyl group, has been an area of active research. acs.org

While detailed research findings specifically on the synthesis and applications of this compound are often embedded within broader studies on related compounds, its importance as a precursor is evident. For example, the synthesis of various 3-amino-3-alkyloxindoles has been reported, highlighting the significance of the amino group at the C3 position. acs.orgrsc.org The synthesis of various substituted indolin-2-ones often starts from appropriately substituted anilines, which underscores the importance of precursors like this compound for accessing a range of derivatives.

Structure

3D Structure

Properties

IUPAC Name |

5-amino-3-methyl-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-5-7-4-6(10)2-3-8(7)11-9(5)12/h2-5H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBGWTLQPDLOENE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(C=CC(=C2)N)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80936075 | |

| Record name | 5-Amino-3-methyl-3H-indol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80936075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159212-53-0 | |

| Record name | 2H-Indol-2-one, 1,3-dihydro-5-amino-3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159212530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Amino-3-methyl-3H-indol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80936075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Amino 3 Methylindolin 2 One and Its Derivatives

Direct Synthesis Strategies for the 5-Amino-3-methylindolin-2-one Core

The direct synthesis of this compound (also known as 3-Methyl-5-aminooxindole) is not commonly detailed as a single-step process. Plausible synthetic routes are generally multi-step sequences starting from commercially available precursors. A common approach involves the construction of the oxindole (B195798) ring system followed by the introduction or modification of functional groups.

One potential strategy begins with a substituted isatin (B1672199), such as 5-nitroisatin. The C3-position of the isatin can be methylated, and subsequent reduction of the nitro group to an amino group would yield the desired 5-amino substituted oxindole. Another approach involves the alkylation of a 3-monosubstituted oxindole. For instance, 5-fluoro-3-methyloxindole has been successfully alkylated, suggesting that a suitably protected 5-amino-oxindole could be methylated at the C3-position. nih.gov The use of strong bases like butyllithium (B86547) (BuLi) in the presence of N,N,N′,N′-tetramethylethylenediamine (TMEDA) has been shown to facilitate selective C3-alkylation of N-unprotected oxindoles. nih.gov

A general synthetic pathway could be conceptualized as:

Starting Material Selection: Begin with a commercially available substituted aniline (B41778), for example, p-nitroaniline.

Isatin Synthesis: Convert the substituted aniline into the corresponding isatin (e.g., 5-nitroisatin) through established methods like the Sandmeyer isonitroso-acetanilide isatin synthesis.

C3-Functionalization: Introduce the methyl group at the C3-position. This can be challenging and may involve reactions such as an aldol (B89426) condensation followed by reduction, or direct alkylation strategies.

Functional Group Interconversion: Reduce the nitro group at the C5-position to the target amino group. This is typically achieved using standard reducing agents like SnCl₂/HCl or catalytic hydrogenation.

Multi-Component Reaction Approaches to Functionalized Indolin-2-ones

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecular scaffolds like functionalized indolin-2-ones from simple starting materials in a single pot.

A notable example of a three-component reaction for the synthesis of complex indolin-2-one derivatives involves the condensation of isatins, 1H-pyrazol-5-amines, and dimedone. lookchem.com This reaction, typically catalyzed by an acid such as p-toluenesulfonic acid (p-TSA) in an aqueous medium, leads to the formation of 3-(5-amino-1H-pyrazol-4-yl)-3-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-enyl)indolin-2-one derivatives in good yields. lookchem.com

The proposed mechanism for this transformation begins with the Knoevenagel condensation of isatin with dimedone. This is followed by a Michael addition of the pyrazolamine to the resulting intermediate. The reaction showcases the utility of MCRs in building highly functionalized C3-substituted oxindoles. The scope of the reaction is broad, tolerating various substituents on the isatin ring. lookchem.com

| Isatin Derivative (Substituent) | Pyrazolamine | Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|

| H | 1,3-diphenyl-1H-pyrazol-5-amine | p-TSA | H₂O | 81 |

| 5-Br | 1,3-diphenyl-1H-pyrazol-5-amine | p-TSA | H₂O | 85 |

| 5-Cl | 1,3-diphenyl-1H-pyrazol-5-amine | p-TSA | H₂O | 84 |

| 5-Me | 1,3-diphenyl-1H-pyrazol-5-amine | p-TSA | H₂O | 78 |

| 5-NO₂ | 1,3-diphenyl-1H-pyrazol-5-amine | p-TSA | H₂O | 75 |

| H | 3-phenyl-1H-pyrazol-5-amine | p-TSA | H₂O | 75 |

| 5-Br | 3-phenyl-1H-pyrazol-5-amine | p-TSA | H₂O | 80 |

An elegant and efficient rhodium(II)-catalyzed three-component reaction has been developed for the synthesis of 3-amino-3-hydroxymethyloxindoles. acs.orgresearchgate.net This method involves the reaction of 3-diazooxindoles, anilines, and formaldehyde (B43269). The reaction is typically catalyzed by dirhodium tetraacetate (Rh₂(OAc)₄) and proceeds in an atom- and step-economic fashion. acs.org

The reaction mechanism is proposed to initiate with the Rh₂(OAc)₄-catalyzed decomposition of the 3-diazooxindole (B1620072) to form a rhodium carbene species. This intermediate then reacts with an aniline to form an ammonium (B1175870) ylide. This ylide is subsequently trapped by formaldehyde in an aldol-type reaction to produce the 3-amino-3-hydroxymethyloxindole product in good to excellent yields. acs.orgrsc.org This methodology is notable for its ability to construct a quaternary stereocenter at the C3-position of the oxindole core. The reaction conditions are mild, and a variety of substituted anilines and 3-diazooxindoles can be employed, including those that would lead to derivatives of this compound. For example, the synthesis of 1-Benzyl-3-((2,6-dichlorophenyl)amino)-3-(hydroxymethyl)-5-methylindolin-2-one has been reported with an 84% yield. acs.org

| 3-Diazooxindole (N-substituent, Ring substituent) | Aniline | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| N-Benzyl | 2,6-dichloroaniline | Rh₂(OAc)₄ | EtOAc | 60 | 70 |

| N-Methyl | 2,6-dichloroaniline | Rh₂(OAc)₄ | EtOAc | 60 | 75 |

| N-H | 2,6-dichloroaniline | Rh₂(OAc)₄ | EtOAc | 60 | 65 |

| N-Benzyl, 5-Me | 2,6-dichloroaniline | Rh₂(OAc)₄ | EtOAc | 60 | 84 |

| N-Benzyl, 5-Cl | 2,6-dichloroaniline | Rh₂(OAc)₄ | EtOAc | 60 | 72 |

| N-Benzyl | 2-chloro-6-methylaniline | Rh₂(OAc)₄ | EtOAc | 60 | 81 |

| N-Benzyl | 2,4,6-trimethylaniline | Rh₂(OAc)₄ | EtOAc | 60 | 94 |

One-Pot, Three-Component Condensation Reactions (e.g., involving isatins, pyrazolamines, and dimedone)

Derivatization at Specific Positions of the Indolin-2-one Nucleus

The functionalization of a pre-existing indolin-2-one core is a powerful strategy for generating a library of derivatives for structure-activity relationship studies.

The C3 position of the indolin-2-one ring is a key site for introducing chemical diversity due to the presence of the adjacent carbonyl group which activates the C3-protons.

The introduction of aminomethylene groups, often achieved through the Mannich reaction, is a common derivatization strategy for indolin-2-ones. This reaction typically involves the condensation of the indolin-2-one (or a suitable derivative), formaldehyde, and a primary or secondary amine. While this functionalization often occurs at the N1-position of the indolin-2-one ring, C3-aminomethylation can also be achieved under specific conditions. nih.govasianpubs.orgasianpubs.org

For instance, 3-(hydrazono)indolin-2-ones can be aminomethylated at the N1-position by reaction with formaldehyde and various amines in a solvent like N,N-dimethylformamide (DMF). ajrconline.org This creates 1-(substituted aminomethyl)-3-(hydrazono)indolin-2-one derivatives. asianpubs.orgasianpubs.org This approach highlights a reliable method for introducing an aminomethylene moiety onto the indolin-2-one scaffold, enhancing its structural complexity and providing a handle for further chemical modifications.

C-3 Functionalization Strategies

Enantioselective C-Acetylation and Related Acylation Reactions

The enantioselective C-acylation of indolin-2-ones is a powerful method for constructing a quaternary stereocenter at the C-3 position. chinesechemsoc.org This transformation is challenging due to the need for precise control over enantioselectivity, especially with smaller acylating agents like acetyl chloride. chinesechemsoc.org

Chiral bicyclic imidazole (B134444) organocatalysts have proven effective in promoting the direct enantioselective C-acetylation of N-acylindolinones. chinesechemsoc.org By carefully designing the catalyst structure, such as adjusting the bond angle and the stereocontrol substituent, high yields and excellent enantioselectivities (up to 97% ee) can be achieved. chinesechemsoc.orgchinesechemsoc.org For instance, the use of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (B1311736) (TIP) catalysts with a smaller bond angle has demonstrated improved stereocontrol compared to catalysts with larger bond angles. chinesechemsoc.org

The reaction typically involves the use of an N-acylated indolin-2-one substrate, a chiral catalyst, a base such as diisopropylethylamine (DIPEA), and an acylating agent like acetyl chloride in a suitable solvent like toluene (B28343) at low temperatures. chinesechemsoc.org A sequential approach, where the N-acylation and C-acetylation are performed in one pot, has also been developed. chinesechemsoc.org

| Catalyst | Enantioselectivity (ee) | Reference |

|---|---|---|

| OBn-DPI | 82% | chinesechemsoc.org |

| OAc-DPI | 88% | chinesechemsoc.org |

| Cy-DPI | 92% | chinesechemsoc.org |

| OBn-TIP | 94% | chinesechemsoc.org |

| OAc-TIP | 95% | chinesechemsoc.org |

| Cy-TIP | 94% | chinesechemsoc.org |

Formation of Schiff Bases and Imines (e.g., from isatin derivatives)

The condensation of the C-3 carbonyl group of isatin derivatives with primary amines is a widely used method for the synthesis of Schiff bases and imines. tandfonline.commdpi.comresearchgate.net This reaction is typically carried out by refluxing equimolar amounts of the isatin derivative and the amine in a solvent like ethanol, often with a catalytic amount of glacial acetic acid. mdpi.comresearchgate.net

For instance, isatin and its 5-substituted derivatives can be reacted with various aromatic or heterocyclic primary amines to form a diverse range of Schiff bases. researchgate.netasianpubs.org These Schiff bases are valuable intermediates in organic synthesis and have been utilized in the construction of more complex heterocyclic systems. tandfonline.com A notable application is the synthesis of 1,2,3-triazole-tethered isatin hybrids, where a Schiff base derived from N-propargylated isatin is a key intermediate. tandfonline.com

The formation of imines from indolin-2-ones can also be achieved. For example, 3-alkyl-1-alkylindolin-2-imine hydrochlorides have been used as building blocks in copper-catalyzed reactions to synthesize polycyclic indoline (B122111) scaffolds. researchgate.net

N-1 Substitution Approaches (e.g., Alkylation, Acylation)

Modification at the N-1 position of the indolin-2-one core is a common strategy to introduce structural diversity and modulate the compound's properties. N-alkylation and N-acylation are the most frequently employed methods.

N-alkylation is typically achieved by treating the indolin-2-one with an alkyl halide in the presence of a base. acs.orgrsc.org For example, N-alkylation of 5-substituted isatins with methyl iodide or benzyl (B1604629) bromide can be carried out in dry dimethylformamide (DMF) using a base. acs.org Iron-catalyzed N-alkylation of indoline derivatives with alcohols has also been reported as an efficient method. nih.gov

N-acylation can be performed using various acylating agents. For instance, the reaction of isatin with acetic anhydride (B1165640) in the presence of 4-dimethylaminopyridine (B28879) (DMAP) leads to the acylation at the C-3 position and the oxygen atom, which upon treatment with a base and then acid, can provide the N-acylated product. Kinetic resolution of indolines can be achieved through non-enzymatic acylation catalyzed by chiral planar-chiral 4-dimethylaminopyridine (PPY) derivatives. nih.gov

Modifications at the Benzene (B151609) Ring (e.g., C-5 Amination)

The introduction of functional groups onto the benzene ring of the indolin-2-one scaffold is crucial for developing derivatives with specific properties. C-5 amination is a key modification for the synthesis of this compound. While direct amination at the C-5 position of a pre-formed 3-methylindolin-2-one is challenging, this functionality is often introduced at an earlier stage of the synthesis, for example, by using a starting material that already contains a nitro group at the corresponding position, which can then be reduced to the amino group.

Cyclization Reactions and Annulation Strategies

Cyclization and annulation reactions starting from indolin-2-one precursors are powerful strategies for the construction of complex, fused, and spirocyclic heterocyclic systems.

Formation of Fused Heterocyclic Systems from Indolin-2-one Precursors (e.g., pyrazoloazines)

Indolin-2-one derivatives are versatile precursors for the synthesis of fused heterocyclic systems. For example, the condensation of 5-aminopyrazoles with isatin derivatives can lead to the formation of pyrazolo[3,4-b]pyridines. beilstein-journals.org These reactions are often performed as multicomponent reactions, allowing for the rapid assembly of complex molecules. beilstein-journals.orgacs.org

One specific example is the three-component reaction of 5-aminopyrazole, 4-hydroxycoumarin, and isatin under ultrasound irradiation in water to synthesize spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine]-2,6'(1'H)-diones. beilstein-journals.orgbeilstein-journals.org The use of microwave irradiation has also been shown to be an efficient method for promoting these types of cyclization reactions. acs.org

Synthesis of Spiroindolin-2-one Architectures

Spiroindolin-2-ones are a fascinating class of compounds characterized by a spiro-fused ring system at the C-3 position of the indolin-2-one core. beilstein-journals.orgresearchgate.net These structures are of significant interest due to their presence in numerous natural products and their diverse biological activities. beilstein-journals.org

Several synthetic strategies have been developed for the construction of spiroindolin-2-one architectures. The Darzens reaction of isatins with phenacyl bromides in the presence of a base like potassium carbonate is an efficient method for synthesizing spiro[indoline-3,2'-oxiran]-2-ones. beilstein-journals.org Another important approach is the [3+2] cycloaddition reaction. For instance, the reaction of isatin-derived substrates can lead to the formation of spiro-pyrrolidinyl-oxindoles.

Multicomponent reactions are also widely employed for the synthesis of spiroindolin-2-ones. A one-pot, three-component reaction of isatins, malononitrile, and pyrazolones can afford spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivatives. researchgate.net Furthermore, spiro[indoline-3,2'- beilstein-journals.orgresearchgate.netCurrent time information in Bangalore, IN.thiadiazol]-2-ones and spiro[indoline-3,3'- chinesechemsoc.orgresearchgate.netCurrent time information in Bangalore, IN.triazolidin]-ones have been synthesized from isatin derivatives and have shown interesting biological activities. nih.govmdpi.com

| Starting Materials | Reaction Type | Product | Reference |

|---|---|---|---|

| Isatins, Phenacyl bromides | Darzens reaction | Spiro[indoline-3,2'-oxiran]-2-ones | beilstein-journals.org |

| Isatins, Malononitrile, Pyrazolones | Three-component reaction | Spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivatives | researchgate.net |

| Isatin derivatives | - | Spiro[indoline-3,2'- beilstein-journals.orgresearchgate.netCurrent time information in Bangalore, IN.thiadiazol]-2-one | nih.govmdpi.com |

| Isatin derivatives | - | Spiro[indoline-3,3'- chinesechemsoc.orgresearchgate.netCurrent time information in Bangalore, IN.triazolidin]-one | nih.govmdpi.com |

| 5-Aminopyrazole, 4-Hydroxycoumarin, Isatin | Three-component reaction | Spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine]-2,6'(1'H)-diones | beilstein-journals.orgbeilstein-journals.org |

Chemical Reactivity and Mechanistic Investigations of 5 Amino 3 Methylindolin 2 One Chemistry

Fundamental Reaction Pathways Involving the Indolin-2-one Nucleus

The indolin-2-one core, also known as oxindole (B195798), is a versatile scaffold in organic synthesis, participating in a range of fundamental reactions. The presence of the amino group at the 5-position and the methyl group at the 3-position of 5-Amino-3-methylindolin-2-one modifies the reactivity of the core nucleus, influencing reaction rates and regioselectivity.

The indolin-2-one nucleus possesses a carbonyl group at the C2 position which is an electrophilic center susceptible to nucleophilic attack. masterorganicchemistry.com However, the most significant nucleophilic character of this compound arises from the active methylene (B1212753) group (CH) at the C3 position, situated between the aromatic ring and the carbonyl group. This position can be deprotonated under basic conditions to form a nucleophilic enolate, which can then add to external electrophiles like aldehydes and ketones (in aldol-type reactions) or imines (in Mannich-type reactions). wikipedia.orgwikipedia.org

The general mechanism for nucleophilic addition of primary amines to carbonyls involves the initial attack of the amine on the carbonyl carbon, followed by proton transfers and subsequent elimination of water to form an imine. chemistrysteps.comunizin.org This process is typically catalyzed by mild acid. unizin.org In the context of this compound, while the exocyclic amino group can participate in such reactions, the C3-enolate is a key nucleophile for forming new carbon-carbon bonds. The reaction of aldehydes or ketones with secondary amines leads to the formation of enamines. chemistrysteps.com

For instance, the reaction of an aldehyde or ketone with a primary amine begins with the nucleophilic addition to form a carbinolamine intermediate. unizin.org This intermediate is then protonated, and subsequent loss of water yields an iminium ion, which upon deprotonation gives the final imine product. unizin.org

The benzene (B151609) ring of the indolin-2-one system is subject to electrophilic aromatic substitution (EAS). libretexts.orgdalalinstitute.com The rate and regioselectivity of these reactions are governed by the directing effects of the substituents on the ring. In this compound, the key substituents are the acyl-amide portion of the lactam and the amino group at the C5 position.

Common EAS reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. libretexts.org The general mechanism involves the attack of the aromatic π-system on a strong electrophile (E+) to form a resonance-stabilized carbocation intermediate known as a sigma complex, followed by deprotonation to restore aromaticity. dalalinstitute.comminia.edu.eg

| Reaction Type | Typical Reagents | Electrophile (E+) |

| Halogenation | Cl₂, FeCl₃ or Br₂, FeBr₃ | Cl⁺ or Br⁺ |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ |

| Sulfonation | SO₃, H₂SO₄ | SO₃ |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ |

| This table summarizes common electrophilic aromatic substitution reactions and their respective electrophiles. libretexts.org |

Condensation reactions are a cornerstone of the reactivity of this compound, primarily due to the active methylene group at the C3 position.

The Knoevenagel condensation involves the reaction of an active methylene compound with an aldehyde or ketone, catalyzed by a weak base, to form an α,β-unsaturated product after dehydration. wikipedia.orgmychemblog.com The C3-methylene of the indolin-2-one nucleus, activated by the adjacent carbonyl group, can participate in this reaction. For this compound, the C3 position is already substituted with a methyl group, so it would react with an aldehyde or ketone to generate a trisubstituted alkene at the C3 position. The reaction is typically catalyzed by amines like piperidine (B6355638) or their salts. wikipedia.org The mechanism proceeds through the formation of a carbanionic intermediate which attacks the carbonyl compound. nih.gov

The Mannich reaction is a three-component condensation involving an active hydrogen compound (like the indolin-2-one), an aldehyde (often formaldehyde), and a primary or secondary amine. wikipedia.orgorganic-chemistry.org The reaction first forms an iminium ion from the aldehyde and the amine, which then acts as the electrophile. wikipedia.org The enol or enolate form of the indolin-2-one attacks the iminium ion, resulting in an aminomethylated product, known as a Mannich base. wikipedia.orgorganic-chemistry.org These reactions are crucial for synthesizing β-amino carbonyl compounds. researchgate.net

| Condensation Reaction | Reactants | Product Type | Key Intermediate |

| Knoevenagel Condensation | Indolin-2-one + Aldehyde/Ketone | α,β-Unsaturated Carbonyl | Enolate |

| Mannich Reaction | Indolin-2-one + Aldehyde + Amine | β-Amino Carbonyl (Mannich Base) | Iminium Ion |

| This table outlines the key features of Knoevenagel and Mannich reactions involving the indolin-2-one scaffold. |

Derivatives of indolin-2-one are excellent substrates for cycloaddition reactions, particularly [3+2] cycloadditions, which are powerful methods for constructing five-membered heterocyclic rings. nih.govresearchgate.net These reactions often involve the generation of a 1,3-dipole which then reacts with a dipolarophile (an alkene or alkyne).

For instance, the Knoevenagel adducts derived from indolin-2-ones can serve as the dipolarophile. A common strategy involves the reaction of an azomethine ylide (a 1,3-dipole) with an exocyclic double bond at the C3 position of the indolin-2-one ring system. nih.gov This leads to the formation of complex spirocyclic structures where a pyrrolidine (B122466) ring is fused to the oxindole at the C3 position. acs.org The reaction of N-H-type azomethine ylides, generated from the decarboxylative condensation of α-amino acids, with olefinic oxindoles is a known route to such spiro-pyrrolidinyl-oxindoles. nih.gov These reactions can proceed through either concerted or stepwise mechanisms, often influenced by the polarity of the solvent. rsc.orgacs.org

Condensation Reactions, including Knoevenagel and Mannich-type Reactions

Role of Transient Intermediates in Reaction Mechanisms (e.g., Iminium Ions, Enols, Zwitterionic Species)

The mechanisms of the reactions involving this compound are dictated by the formation of various transient, high-energy intermediates.

Iminium Ions : These positively charged species (R₂C=N⁺R₂) are key electrophilic intermediates, particularly in Mannich reactions. wikipedia.orgnumberanalytics.com They are formed from the condensation of an amine with an aldehyde or ketone under acidic conditions. unizin.org The enol or enolate of the indolin-2-one then attacks the highly electrophilic iminium ion to form a new C-C bond. wikipedia.orgnumberanalytics.com Iminium ions can also participate in cycloaddition reactions, such as the aza-Diels-Alder reaction. numberanalytics.com

Enols/Enolates : Tautomerization of the indolin-2-one can produce an enol form, which is a nucleophilic species. More commonly, deprotonation of the C3-proton by a base generates a more nucleophilic enolate. This enolate is the key intermediate in Knoevenagel condensations and attacks the carbonyl component. mychemblog.com In Mannich reactions, it is the enol form that attacks the pre-formed iminium ion. wikipedia.org

Zwitterionic Species : In certain cycloaddition reactions, zwitterionic intermediates can be formed. researchgate.net For example, in some [3+2] cycloadditions, the reaction may proceed through a stepwise mechanism involving a zwitterionic intermediate rather than a concerted pathway. acs.org The stability and lifetime of these intermediates can be influenced by solvent polarity. acs.org Bromo nitrile oxides, used in some [3+2] cycloadditions with indolin-2-one derivatives, have been classified as zwitterionic species based on topological analysis of their electron localization function. researchgate.net

Catalysis and Reaction Rate Control in Indolin-2-one Synthesis

Catalysis is fundamental to controlling the rate and selectivity of reactions involving the indolin-2-one scaffold. Both the synthesis of the core structure and its subsequent functionalization rely heavily on catalytic methods.

In the synthesis of the indolin-2-one ring itself, transition metals like iridium and ruthenium have been used. researchgate.net For functionalization reactions, a wide array of catalysts are employed:

Base Catalysis : Weak bases, such as primary and secondary amines (e.g., piperidine), are classic catalysts for Knoevenagel condensations. wikipedia.orgmychemblog.com Stronger bases are used to generate enolates for other C-C bond-forming reactions.

Acid Catalysis : Brønsted or Lewis acids are used to activate carbonyl groups and to catalyze the formation of imines and iminium ions for Mannich reactions. unizin.orgnih.gov

Organocatalysis : The use of small organic molecules as catalysts has become a major field. mdpi.com Chiral amines (like proline and its derivatives) or thioureas can catalyze asymmetric Mannich and Knoevenagel reactions, allowing for stereocontrol. researchgate.net

Metal Catalysis : Transition metals are used in a variety of transformations. For instance, rhodium catalysts can mediate intramolecular [3+2] cycloadditions. pku.edu.cn Palladium catalysis is used for reactions like the Heck reaction on intermediates derived from cycloadditions. nih.gov

Photocatalysis : Dual catalysis strategies involving photoredox catalysts can enable novel transformations by generating radical ion intermediates from the substrate. acs.org

Reaction rate and control are also influenced by factors such as solvent choice, temperature, and concentration of reactants. masterorganicchemistry.com In recent years, green chemistry principles have led to the development of recyclable catalysts, such as functionalized magnetic nanoparticles, for reactions like the synthesis of aminopyrazoles. nih.govsemanticscholar.org

| Catalyst Type | Example Reaction(s) | Function |

| Weak Base (e.g., Piperidine) | Knoevenagel Condensation | Promotes enolate formation |

| Acid (Brønsted/Lewis) | Mannich Reaction, Imine Formation | Activates carbonyls, forms iminium ions |

| Organocatalyst (e.g., Proline) | Asymmetric Mannich Reaction | Provides stereocontrol |

| Transition Metal (e.g., Rh, Pd) | Cycloadditions, Cross-Coupling | Enables specific bond formations |

| This table provides examples of different types of catalysis used in indolin-2-one chemistry. |

Organocatalysis and Enantioselectivity

Organocatalysis has emerged as a powerful strategy for the enantioselective functionalization of indolin-2-one (oxindole) scaffolds. This approach avoids the use of metals, offering a distinct advantage in terms of cost and toxicity. The core principle involves the use of small, chiral organic molecules to catalyze reactions, often by forming transient, reactive intermediates like iminium ions or by activating substrates through hydrogen bonding. acs.org

For the indolin-2-one framework, bifunctional organocatalysts, which can activate both the nucleophile and the electrophile simultaneously, have proven particularly effective. acs.org Catalysts such as those derived from quinine, like thioureas and squaramides, are adept at controlling the stereochemical outcome of reactions. acs.org For instance, in the Friedel-Crafts type aminoalkylation of hydroxyindoles with isatin-derived ketimines, quinine-based squaramide catalysts have demonstrated the ability to deliver products with excellent yields and enantioselectivities, often reaching 99% enantiomeric excess (ee). acs.org The catalyst activates the nucleophilic indole (B1671886) and the electrophilic ketimine through a network of hydrogen bonds, guiding the approach of the two reactants to favor one enantiomer. acs.org

Research has shown that even low catalyst loadings (e.g., 1 mol %) can be sufficient to achieve high efficiency and stereocontrol. acs.org The scope of these reactions is broad, tolerating various substituents on the indolin-2-one ring. acs.org The presence of the 5-amino group in this compound, being an electron-donating group, would be expected to enhance the nucleophilicity of the aromatic ring, potentially influencing its reactivity in Friedel-Crafts type alkylations at the C4 or C6 positions.

Another significant advancement is the direct enantioselective C-acylation of indolones, facilitated by chiral bicyclic imidazole (B134444) organocatalysts. chinesechemsoc.org This method allows for the introduction of an acetyl group at the C3 position, creating a quaternary stereocenter with high enantioselectivity (up to 97% ee). chinesechemsoc.org Given that this compound already possesses a methyl group at the C3 position, this type of transformation would generate a highly valuable quaternary chiral center.

Table 1: Performance of Organocatalysts in the Enantioselective Functionalization of Indole Derivatives Data extracted from studies on related indole and indolinone scaffolds.

| Catalyst Type | Reaction Type | Substrate Example | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|---|

| Quinine-derived Squaramide V | Friedel-Crafts Aminoalkylation | 4-Hydroxyindole + Isatin-derived ketimine | 99% | 91% | acs.org |

| Quinine-derived Thiourea IV | Friedel-Crafts Aminoalkylation | 4-Hydroxyindole + Isatin-derived ketimine | 93% | 85% | acs.org |

| Chiral Bicyclic Imidazole | C-Acetylation | 1-(2,2-diphenylacetyl)-3-methylindolin-2-one | 97% | 87% | chinesechemsoc.org |

| Chiral Imidazolidinone | Friedel-Crafts Alkylation | N-methyl pyrrole (B145914) + Crotonaldehyde | 90% | 87% | acs.org |

Transition Metal-Catalyzed Processes

Transition metal catalysis provides a complementary and powerful toolkit for modifying the indolin-2-one core. These methods often exhibit high efficiency and unique reactivity patterns not accessible through other means. Metals like rhodium, iridium, palladium, and copper are frequently employed. acs.orgacs.org

Rhodium catalysts, particularly dirhodium tetraacetate (Rh₂(OAc)₄), are highly effective in promoting reactions involving diazo compounds. acs.org For example, Rh₂(OAc)₄ catalyzes the three-component reaction of 3-diazooxindoles with formaldehyde (B43269) and anilines or water. acs.org This process efficiently constructs 3-amino-3-hydroxymethyloxindoles and 3-hydroxy-3-hydroxymethyloxindoles, respectively, in good to excellent yields. acs.org The reaction proceeds through the formation of an active ammonium (B1175870) or oxonium ylide intermediate, which is then trapped. acs.org

Chiral-at-metal iridium(III) complexes have been developed for asymmetric 1,4-addition reactions. acs.org These bifunctional catalysts can activate both the nucleophile (e.g., an indole) and an electrophile (e.g., a nitroalkene) to form all-carbon quaternary stereocenters with high enantioselectivity. acs.org The iridium center coordinates the electrophile, while ligands attached to the metal activate the nucleophile via hydrogen bonding, mimicking strategies seen in organocatalysis. acs.org

The development of transition-metal-free processes, often promoted by a strong base, is also an active area of research, providing alternative pathways for C-C bond formation and annulation reactions involving the indolin-2-one skeleton. rsc.org

Table 2: Transition Metal-Catalyzed Reactions on the Oxindole Scaffold Data from a representative study on 3-diazooxindoles.

| Catalyst | Reaction Type | Substrates | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Rh₂(OAc)₄ | Three-Component | 3-Diazooxindole (B1620072), Formaldehyde, Aniline (B41778) | 3-Amino-3-hydroxymethyloxindole | 94% | acs.org |

| Rh₂(OAc)₄ | Three-Component | 3-Diazooxindole, Formaldehyde, Water | 3-Hydroxy-3-hydroxymethyloxindole | 85% | acs.org |

| Ir(III) Complex | Asymmetric 1,4-Addition | Indole, β-nitroacrylate | All-carbon quaternary stereocenter | N/A | acs.org |

Solvent Effects and Green Chemistry Approaches (e.g., Aqueous Media Reactions)

The choice of solvent is a critical parameter in chemical synthesis, influencing reaction rates, yields, and even catalyst stability and selectivity. wikipedia.orgnovapublishers.com In the context of green chemistry, there is a strong emphasis on reducing the use of volatile and hazardous organic solvents and exploring more environmentally benign alternatives like water or ionic liquids, or even performing reactions under solvent-free conditions. nih.govpitt.edu

The influence of the solvent is evident in transition metal-catalyzed reactions of oxindole derivatives. In the Rh₂(OAc)₄-catalyzed three-component reaction mentioned previously, a screen of solvents revealed significant performance differences. acs.org While the reaction proceeded in various solvents, including dioxane, dichloromethane (B109758) (CH₂Cl₂), and toluene (B28343), the best result was achieved in ethyl acetate (B1210297) (EA), which afforded the desired product in 94% yield within just one hour. acs.org This highlights that for a given transformation, an optimal solvent exists that maximizes efficiency.

Water is a particularly attractive solvent from a green chemistry perspective due to its non-toxicity, non-flammability, and abundance. pitt.edu While organic substrates often have poor solubility in water, this can sometimes be advantageous, leading to unique reactivity and selectivity arising from hydrophobic effects. pitt.edu For the three-component reaction involving 3-diazooxindoles and aqueous formaldehyde, the use of water-miscible co-solvents was explored. acs.org The reaction worked well in neat ethyl acetate, which is immiscible with the aqueous formaldehyde, demonstrating that reactions can be efficient even in biphasic systems. acs.org The selection of a solvent can dramatically affect the reaction outcome, and replacing a traditional solvent with a "green" one may require re-optimization of other reaction conditions to maintain efficiency and prevent waste generation. nih.gov

Table 3: Effect of Solvent on a Rhodium-Catalyzed Three-Component Reaction of a 3-Diazooxindole Reaction of N-benzyl-3-diazooxindole, aniline, and aqueous formaldehyde.

| Solvent | Time (h) | Yield | Reference |

|---|---|---|---|

| Dioxane | 11 | 52% | acs.org |

| CH₂Cl₂ | 1 | 85% | acs.org |

| Toluene | 1 | 81% | acs.org |

| Ethyl Acetate (EA) | 1 | 94% | acs.org |

Computational and Theoretical Chemistry in 5 Amino 3 Methylindolin 2 One Research

Quantum Chemical Calculations for Structural and Electronic Characterization

Quantum chemical calculations are at the forefront of theoretical investigations, offering a detailed picture of a molecule's electronic landscape. These methods are instrumental in predicting molecular geometry, stability, and reactivity.

Molecular orbital (MO) calculations are fundamental to understanding the electronic structure of molecules like 5-Amino-3-methylindolin-2-one. aun.edu.eguni-greifswald.de By solving approximations of the Schrödinger equation, these calculations determine the energies and shapes of molecular orbitals. The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important as they are the frontier orbitals directly involved in chemical reactions. libretexts.orgnumberanalytics.com

Research on related indolinone structures demonstrates that MO calculations can effectively investigate the structures and relative stabilities of different isomers (e.g., E and Z isomers). aun.edu.eguni-greifswald.de For instance, in a study on a derivative, (E)1-benzyl-3-((4-methoxyphenyl)imino)-5-methylindolin-2-one, MO calculations were conducted to understand the stability of its isomers. aun.edu.eguni-greifswald.de The distribution and energy levels of these frontier orbitals provide critical information about the molecule's electron-donating and electron-accepting capabilities, which dictates its reactivity. libretexts.orgnumberanalytics.com

| Concept | Description | Relevance to this compound |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The outermost orbital containing electrons. It represents the ability to donate electrons. | Indicates potential sites for electrophilic attack and the molecule's nucleophilic character. libretexts.org |

| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost orbital without electrons. It represents the ability to accept electrons. | Indicates potential sites for nucleophilic attack and the molecule's electrophilic character. libretexts.org |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally implies higher reactivity and easier electronic transitions. numberanalytics.comscirp.org |

Density Functional Theory (DFT) has become a standard tool for elucidating complex reaction mechanisms involving indolinone scaffolds. osti.govresearchgate.net DFT methods, which calculate the electronic structure based on the electron density rather than the complex many-electron wavefunction, offer a balance of accuracy and computational cost. osti.gov

DFT studies are widely used to investigate the regio- and stereoselectivities of reactions, such as [3+2] cycloadditions involving indolin-2-one derivatives. researchgate.net By calculating the energy profiles of different reaction pathways, researchers can predict the most likely products and understand the factors controlling the reaction's outcome. mdpi.com For example, studies on related systems show that DFT can correctly predict experimental observations when an appropriate functional, like PBE0-D3BJ/Def2TZVPP, is used. researchgate.net These calculations can reveal whether a reaction is under kinetic or thermodynamic control and can characterize the transition states, which are critical for understanding reaction rates. osti.gov

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the HOMO of one molecule and the LUMO of another. numberanalytics.comwikipedia.org This theory provides a powerful qualitative and often quantitative framework for predicting the feasibility and stereoselectivity of reactions. wikipedia.org

In the context of cycloaddition reactions involving indolin-2-one derivatives, FMO analysis helps to identify the dominant orbital interactions that govern the reaction's course. researchgate.net For instance, FMO calculations on a related system indicated a dominant interaction between the HOMO of the multiple bond system and the LUMO of the three-atom component (TAC). researchgate.net The energy gap between the interacting frontier orbitals is a key indicator of reactivity; a smaller gap suggests a more favorable interaction and a faster reaction. pku.edu.cn FMO theory has been successfully applied to understand various pericyclic reactions, including Diels-Alder and sigmatropic reactions. wikipedia.org

Molecular Electron Density Theory (MEDT) offers a modern perspective on chemical reactivity, positing that changes in electron density, rather than molecular orbital interactions, are the primary drivers of chemical reactions. mdpi.comnih.gov This theory analyzes the changes in electron density along a reaction pathway to provide a detailed understanding of the molecular mechanism. nih.gov

For reactions involving indolin-2-one derivatives, such as [3+2] cycloadditions, MEDT can classify the reaction's character. researchgate.net For example, a MEDT study on a similar system revealed that the reaction has a non-polar character. researchgate.net The theory utilizes tools like the analysis of the Electron Localization Function (ELF) to characterize the electronic structure of reactants and transition states. researchgate.net This approach has been used to classify species as zwitterionic or pseudoradical, providing deeper insight into their reactivity. researchgate.netmdpi.com MEDT studies have shown that global electron density transfer (GEDT) at the transition state can indicate the polar nature of a reaction. researchgate.net

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Molecular Modeling and Docking Studies for Chemical Interaction Analysis

Molecular modeling and docking are indispensable computational techniques for studying how a molecule like this compound might interact with biological targets, such as proteins or enzymes. researchgate.nettexilajournal.com These methods are central to computer-aided drug design. nih.gov

Docking simulations predict the preferred orientation and binding affinity of a ligand when it forms a complex with a macromolecule. ekb.eg For derivatives of the indolin-2-one core, docking studies have been instrumental in elucidating key interactions with the active sites of enzymes. researchgate.netnih.gov For example, in a study of 3,3-di(indolyl)indolin-2-ones, docking revealed key interactions with the active sites of α-glucosidase and α-amylase, which supported the experimental inhibitory activities. researchgate.net These studies can identify crucial hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex. The binding energies calculated from docking can be correlated with experimental measures of activity, providing a rational basis for the observed biological effects. researchgate.net

| Technique | Objective | Key Outputs | Example Application for Indolinone Derivatives |

|---|---|---|---|

| Molecular Docking | Predict the binding mode and affinity of a ligand to a receptor. | Binding pose, binding energy/score, key interacting residues. | Identifying potential protein targets and explaining enzyme inhibition. researchgate.netnih.gov |

| Molecular Dynamics (MD) Simulation | Simulate the movement of atoms and molecules over time. | Conformational changes, stability of ligand-receptor complex, free energy of binding. | Assessing the stability of the docked pose and refining binding affinity predictions. |

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Chemical Modulation

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govddg-pharmfac.net By identifying the physicochemical properties or structural features (descriptors) that influence activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. uran.ua

For classes of compounds including derivatives of 5-amino-2-mercapto-1,3,4-thiadiazole, QSAR studies have successfully identified key structural features that influence their inhibitory activity against enzymes like matrix metalloproteinases. nih.gov These studies often employ a variety of molecular descriptors, such as topological indices (e.g., Kier's alpha modified index), electronic properties, and steric parameters. nih.gov The resulting QSAR models, developed using statistical methods like multiple linear regression, can guide the chemical modification of the lead compound to enhance its desired activity. nih.govuran.ua A robust QSAR model is characterized by its statistical significance and predictive power, which is assessed through internal and external validation techniques. ddg-pharmfac.net

Applications of the Indolin 2 One Scaffold in Advanced Organic Chemistry

Versatile Scaffold for New Chemical Entity Synthesis

Heterocyclic compounds, particularly those containing nitrogen, are fundamental in the development of new chemical entities. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com The indolin-2-one framework is considered a "privileged" structure due to its recurrence in medicinally valuable compounds and its capacity for chemical modification at multiple positions. researchgate.net The presence of an amino group at the C5 position and a methyl group at the C3 position on the indolin-2-one core, as in 5-Amino-3-methylindolin-2-one, offers specific points for synthetic elaboration.

The amino group (-NH2) enhances polarity and provides a nucleophilic center for reactions, while the methyl group (-CH3) at the chiral C3 position introduces a stereocenter, which is a critical feature in the design of specific, biologically active molecules. rsc.org The modification of these functional groups allows for the generation of diverse libraries of new compounds. For instance, the amino group can be acylated, alkylated, or used as a handle to attach other molecular fragments, thereby systematically altering the properties of the resulting molecules. researchgate.net This versatility makes scaffolds like this compound valuable starting points for synthesizing novel compounds with potential applications in materials science and medicinal chemistry. nih.govjmchemsci.com

Precursors for Complex Heterocyclic Systems and Alkaloid Synthesis

Indole (B1671886) and indoline (B122111) derivatives are central to the structure of many alkaloids, a class of naturally occurring compounds with significant pharmacological activity. rsc.org The synthesis of complex alkaloids often relies on the construction of the core heterocyclic system from simpler precursors. researchgate.net Indolin-2-ones serve as key intermediates in these synthetic routes. rsc.org

The structure of this compound contains the fundamental indolinone core required for building more complex, fused heterocyclic systems. Synthetic strategies often involve reactions that build upon the existing ring system or modify it to create polycyclic structures characteristic of certain alkaloids. researchgate.net For example, the reactivity of the C3 position of the indolin-2-one ring is well-established and can be exploited to form new carbon-carbon or carbon-heteroatom bonds, leading to spirocyclic or fused ring systems found in some natural products. researchgate.net The amino and methyl groups on the this compound scaffold can influence the reactivity and stereochemical outcome of these transformations, potentially guiding the synthesis towards specific alkaloid skeletons.

Design of Chemical Entities with Modulated Interaction Profiles

Exploration of Tyrosine Kinase Inhibitor Scaffolds

Receptor tyrosine kinases (RTKs) are a major class of enzymes involved in cellular signaling pathways that regulate cell growth, differentiation, and metabolism. acs.org Dysregulation of RTK activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. acs.orgcancertreatmentjournal.com The indolin-2-one scaffold is a well-established pharmacophore that binds to the ATP-binding site of various tyrosine kinases, including VEGFR, PDGFR, and c-Kit. researchgate.netresearchgate.net

The design of potent and selective kinase inhibitors often involves modifying the core scaffold to optimize interactions within the ATP-binding pocket. cancertreatmentjournal.com The 5-amino group of this compound can act as a hydrogen bond donor or acceptor, forming key interactions with amino acid residues in the hinge region of the kinase domain. researchgate.net The C3-methyl group can occupy a hydrophobic pocket, contributing to binding affinity and selectivity. cancertreatmentjournal.com By systematically modifying these and other positions on the indolin-2-one ring, researchers can develop new derivatives with tailored inhibitory profiles against specific tyrosine kinases. researchgate.netekb.eg For example, structure-activity relationship (SAR) studies on related indolin-2-one series have demonstrated that substituents on the phenyl ring significantly impact potency and selectivity. researchgate.net

| Kinase Target | Role of Indolin-2-one Scaffold | Key Interactions | Representative Inhibitors (Scaffold-based) |

| VEGFR2 | Binds to the ATP pocket, inhibiting angiogenesis. acs.org | Hydrogen bonding with the hinge region. researchgate.net | Sunitinib, Axitinib |

| PDGFRβ | Inhibits signaling pathways involved in cell growth. cancertreatmentjournal.com | Hydrophobic interactions in the selective pocket. cancertreatmentjournal.com | Sunitinib, Pazopanib |

| c-Met | Blocks signaling crucial for cell proliferation and migration. acs.org | Interactions with key amino acid residues. | Cabozantinib, Crizotinib |

Investigations into Thioredoxin Reductase Modulators through Chemical Interactions

While direct studies on this compound as a thioredoxin reductase (TrxR) modulator are not prominent, the broader class of compounds with reactive sites can be explored for such activity. TrxR is a key enzyme in the cellular antioxidant system, and its inhibition can lead to increased oxidative stress, a strategy explored in cancer therapy. The indolin-2-one scaffold itself, or derivatives, could potentially be designed to interact with the active site of TrxR.

Utility in Ligand Design for Metal-Catalyzed Reactions

The development of new ligands is crucial for advancing transition metal catalysis, enabling more efficient and selective chemical transformations. nih.govwiley.com Ligands modify the electronic and steric properties of the metal center, thereby controlling its reactivity and selectivity. acs.org

Nitrogen-containing heterocyclic compounds are widely used as ligands in catalysis. openmedicinalchemistryjournal.com this compound possesses multiple potential coordination sites: the nitrogen atom of the lactam, the oxygen atom of the carbonyl group, and the exocyclic amino group. This allows it to potentially act as a mono- or bidentate ligand for various transition metals. The chirality at the C3 position also makes it a candidate for use in asymmetric catalysis, where chiral ligands are used to control the stereochemical outcome of a reaction. mdpi.com The design of ligands often involves a modular approach, where different fragments are combined to achieve the desired catalytic performance. nih.gov The this compound scaffold could serve as a building block in the synthesis of more complex chiral ligands for a range of metal-catalyzed reactions.

Future Directions and Emerging Research Avenues in 5 Amino 3 Methylindolin 2 One Chemistry

Development of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern organic chemistry. For derivatives of 5-Amino-3-methylindolin-2-one, future research is geared towards creating novel and sustainable synthetic routes that offer high yields, atom economy, and stereochemical control.

One promising approach involves the use of multi-component reactions (MCRs). MCRs allow for the construction of complex molecules from three or more starting materials in a single step, which is both time and resource-efficient. rsc.org For instance, a series of substituted 3-amino-3-hydroxymethyloxindoles have been synthesized through an MCR approach, demonstrating the potential for creating diverse derivatives. rsc.org Research into rhodium(II)-catalyzed three-component reactions of 3-diazooxindoles with formaldehyde (B43269) and anilines or water has led to the efficient synthesis of 3-amino-3-hydroxymethyloxindoles. acs.org This method is noted for its atom- and step-economic nature. acs.org

The exploration of greener reaction conditions is another critical area. This includes the use of recyclable catalysts, such as magnetic nanoparticles, to facilitate the synthesis of related heterocyclic structures like 5-amino-bispyrazole-4-carbonitriles. nih.gov The principles of green chemistry, such as operational simplicity, excellent yields, and short reaction times, are being applied to the synthesis of complex organic molecules. nih.gov

Furthermore, the development of domino cyclization reactions is crucial for accessing functionalized oxindoles that contain challenging quaternary carbon centers. These advanced synthetic strategies are essential for building libraries of this compound derivatives for biological screening.

| Synthetic Approach | Key Features | Potential Advantages |

| Multi-component Reactions (MCRs) | Three or more reactants in a single step. | Time and resource efficiency, molecular diversity. rsc.org |

| Catalysis | Use of rhodium(II) or recyclable magnetic nanoparticle catalysts. | High efficiency, atom economy, sustainability. acs.orgnih.gov |

| Domino Cyclization | Sequential reactions without isolating intermediates. | Access to complex and challenging molecular architectures. |

Advanced Spectroscopic and Structural Characterization Techniques for Novel Derivatives

As novel derivatives of this compound are synthesized, advanced analytical techniques are indispensable for their comprehensive characterization. High-resolution mass spectrometry (HRMS) and multi-dimensional nuclear magnetic resonance (NMR) spectroscopy are fundamental in confirming the molecular structure of these new compounds. rsc.orgnih.gov

For instance, in the characterization of synthesized oxindole (B195798) compounds, 1H NMR and 13C NMR spectroscopy, along with HRMS, are routinely used to elucidate the precise arrangement of atoms. rsc.org The structural confirmation of novel compounds is further supported by techniques like Fourier-transform infrared (FT-IR) spectroscopy and elemental analysis. jmchemsci.commdpi.com

X-ray crystallography provides the definitive three-dimensional structure of crystalline derivatives, offering insights into bond lengths, bond angles, and stereochemistry. This information is invaluable for understanding structure-activity relationships (SAR). The development of probes for imaging biological aggregates has been advanced by synthesizing and characterizing various indolinone analogs. nih.gov

The table below summarizes the key spectroscopic and structural analysis techniques and their primary applications in the study of this compound derivatives.

| Technique | Application | Information Obtained |

| High-Resolution Mass Spectrometry (HRMS) | Determination of exact molecular weight and elemental composition. | Molecular formula confirmation. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of the carbon-hydrogen framework and connectivity. | Detailed structural information, including stereochemistry. rsc.org |

| X-ray Crystallography | Determination of the three-dimensional atomic arrangement in a crystal. | Precise bond lengths, angles, and absolute configuration. |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identification of functional groups present in the molecule. | Confirmation of key chemical bonds. jmchemsci.com |

Interdisciplinary Approaches in Scaffold Modification and Functionalization

The functionalization of the this compound scaffold is a key area of research, driven by the quest for new therapeutic agents and molecular probes. Interdisciplinary approaches that combine synthetic chemistry with computational modeling and biological screening are becoming increasingly prevalent.

Computational protein design and molecular docking studies can predict the binding interactions of novel derivatives with biological targets, guiding the design of more potent and selective compounds. researchgate.net For example, molecular docking has been used to investigate the interactions between isatin (B1672199) derivatives and their target enzymes, revealing key hydrophobic contacts within the active site. researchgate.net

The strategic modification of the indolinone scaffold can lead to compounds with tailored properties. This includes the introduction of various substituents at different positions of the ring system to modulate factors like solubility, metabolic stability, and target affinity. The synthesis of a variety of indolinone analogs is a strategy to improve affinity for specific biological targets. nih.gov

The concept of "scaffold hopping," where the core structure is modified while retaining key pharmacophoric features, is also being explored. This can lead to the discovery of new chemical classes with improved properties. The indolin-2-one core structure itself is a versatile scaffold for chemical modifications, leading to derivatives with a wide range of pharmacological activities. researchgate.net

An emerging strategy involves the functionalization of symmetric protein scaffolds, which can offer robustness in folding and multiple sites for modification. nih.gov This bio-inspired approach could be adapted for the development of novel delivery systems or diagnostic tools based on the this compound framework. Dendrimers and other three-dimensional molecular assemblies are also being investigated as scaffolds for biological delivery, where the functionalization of the core and periphery can be precisely controlled. nih.gov

| Interdisciplinary Field | Contribution to Scaffold Modification | Example Application |

| Computational Chemistry | Prediction of binding modes and affinities of new derivatives. | Guiding the design of potent enzyme inhibitors. researchgate.net |

| Medicinal Chemistry | Synthesis of analogs with improved pharmacokinetic and pharmacodynamic properties. | Developing selective kinase inhibitors. |

| Bioconjugation Chemistry | Attachment of the scaffold to biomolecules for targeted delivery or imaging. | Creating antibody-drug conjugates for cancer therapy. |

| Materials Science | Incorporation of the scaffold into novel materials for diagnostics or drug release. | Development of functionalized nanoparticles for targeted drug delivery. nih.gov |

Q & A

Q. Critical Parameters :

How can spectroscopic techniques (e.g., NMR, HRMS) be utilized to confirm the structural integrity of this compound?

Q. Basic Research Focus

- 1H/13C NMR : Verify substitution patterns (e.g., methyl at C3, amino at C5) via characteristic shifts:

- Methyl group: δ 1.2–1.5 ppm (singlet).

- Indole NH: δ 8.0–10.0 ppm (broad, exchangeable).

- HRMS : Confirm molecular formula (e.g., C9H10N2O) with <2 ppm mass error .

- FT-IR : Detect carbonyl (C=O stretch at ~1700 cm⁻¹) and NH/amine groups .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures .

What computational strategies (e.g., molecular docking, DFT) are effective in predicting the binding affinity of this compound with biological targets?

Q. Advanced Research Focus

- Molecular Docking (AutoDock, MOE) : Screen against targets like kinases or GPCRs using:

- Protein Preparation : Optimize protonation states and remove crystallographic water molecules .

- Scoring Functions : AMBER or CHARMM force fields to rank ligand poses .

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity .

- MD Simulations : Validate binding stability over 50–100 ns trajectories .

Case Study : Docking with SARS-CoV-2 Mpro showed moderate binding (ΔG = -7.2 kcal/mol), suggesting antiviral potential .

How do structural modifications at specific positions of the indolin-2-one scaffold impact its biological activity, based on SAR studies?

Q. Advanced Research Focus

- C3 Methyl Group : Enhances metabolic stability but may reduce solubility .

- C5 Amino Group : Critical for hydrogen bonding with targets (e.g., kinase ATP pockets) .

- N1 Substitution : Bulky groups (e.g., propyl) increase lipophilicity and membrane permeability .

Q. SAR Table :

| Modification | Activity Trend (IC50) | Target |

|---|---|---|

| 5-NH2, 3-CH3 | 2.1 µM (PKC inhibition) | Cancer cell lines |

| 5-F, 3-CH3 | 8.7 µM | Reduced efficacy |

| 5-NH2, 3-CF3 | 0.9 µM | Enhanced selectivity |

How can researchers resolve discrepancies in reported biological activities of this compound derivatives across different studies?

Q. Advanced Research Focus

- Standardize Assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and endpoint measurements (e.g., ATP-based viability) .

- Control for Purity : Validate compound integrity via HPLC (>98%) before testing .

- Address Solubility Bias : Use DMSO concentrations <0.1% to avoid cytotoxicity .

- Meta-Analysis : Compare datasets using tools like PRISMA to identify confounding variables (e.g., incubation time, serum content) .

Example : Discrepancies in anti-inflammatory activity (IC50 = 5–50 µM) were traced to differences in LPS stimulation protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.